4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide
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Overview
Description
4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is an organic compound that features a benzamide core substituted with pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with 3-(1H-pyrrol-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)benzoic acid: Shares the pyrrole and benzene ring structure but lacks the amide linkage.
4-(1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of the amide.
Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene: Contains pyrrole rings but is a more complex organometallic compound.
Uniqueness
4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is unique due to its specific substitution pattern and the presence of both pyrrole and benzamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(19-10-5-13-20-11-1-2-12-20)16-6-8-17(9-7-16)21-14-3-4-15-21/h1-4,6-9,11-12,14-15H,5,10,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCIEEBJECIPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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